

# Phenindione-D5: A Technical Guide to its Certificate of Analysis and Purity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Phenindione-D5. Phenindione-D5 is the deuterated analog of Phenindione, an anticoagulant that functions as a vitamin K antagonist. The introduction of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and its use as an internal standard in mass spectrometry-based assays. This guide will delve into the typical data presented in a CoA, detail the experimental protocols for purity determination, and illustrate the associated workflows.

## **Certificate of Analysis: A Summary of Quality**

A Certificate of Analysis for Phenindione-D5 is a formal document that confirms the identity, purity, and quality of a specific batch of the compound. It is a critical document for ensuring the reliability and reproducibility of experimental results. The following tables summarize the typical quantitative data found on a CoA for Phenindione-D5.

Table 1: General Information



Parameter	Specification	
Product Name	Phenindione-D5	
CAS Number	70711-53-4	
Molecular Formula	C15H5D5O2	
Molecular Weight	227.28 g/mol	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and Methanol	

Table 2: Purity and Composition

Analysis	Method	Result
Chemical Purity (HPLC)	HPLC-UV	>98.00%
Isotopic Purity (Mass Spec)	LC-MS	>99% Deuterium Incorporation
Residual Solvents	GC-MS	Conforms to specification
Water Content (Karl Fischer)	Karl Fischer Titration	<0.5%
Identity (NMR)	<sup>1</sup> H NMR, <sup>13</sup> C NMR	Conforms to structure
Identity (Mass Spec)	ESI-MS	Conforms to mass

## **Experimental Protocols**

The determination of purity and identity of Phenindione-D5 relies on a combination of robust analytical techniques. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

## High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of Phenindione-D5 by separating it from any non-deuterated Phenindione and other potential impurities.

#### Instrumentation:

- HPLC system with a UV-Vis detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm)

#### Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable buffer)

#### Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may be optimized for best separation.
- Standard and Sample Preparation:
  - Prepare a stock solution of Phenindione-D5 reference standard in the mobile phase.
  - Prepare the sample solution by dissolving a precisely weighed amount of the
    Phenindione-D5 batch in the mobile phase to a similar concentration as the standard.
- Chromatographic Conditions:
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 10 μL
  - Column Temperature: 25 °C
  - Detection Wavelength: 280 nm
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

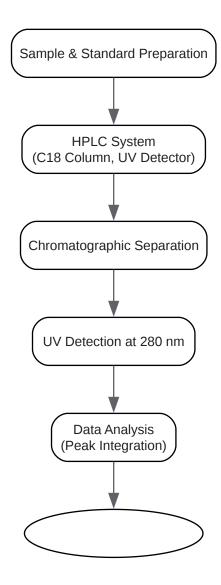




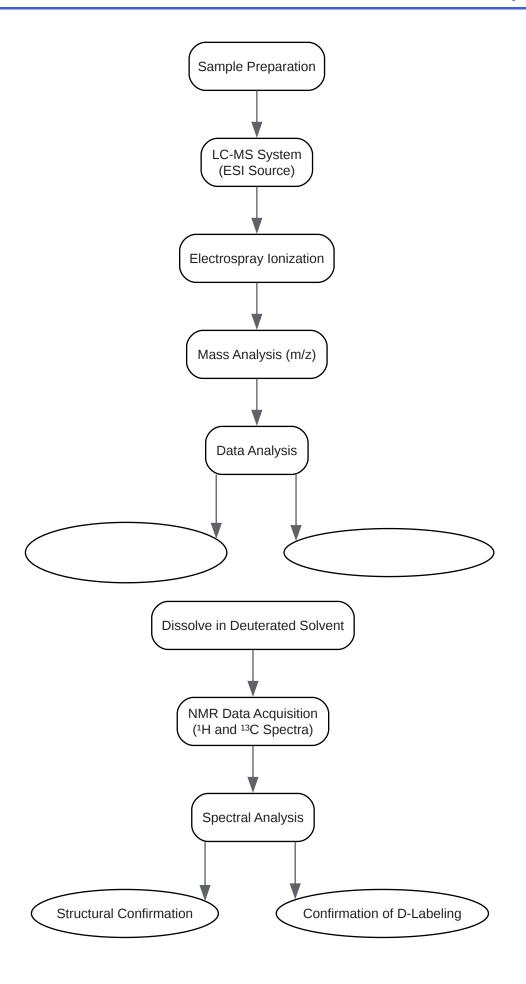


• Calculation: The purity is calculated by determining the area percentage of the Phenindione-D5 peak relative to the total peak area in the chromatogram.











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